
4-(2,6-Difluorophenyl)benzoic acid
Overview
Description
4-(2,6-Difluorophenyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by a benzoic acid core substituted with a 2,6-difluorophenyl group at the para position. While specific data on its molecular weight or synthesis are absent in the provided evidence, its structural analogs and derivatives suggest its utility as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and anti-inflammatory agents. Fluorine atoms at the 2,6-positions of the phenyl ring enhance electronegativity and metabolic stability, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-difluorobiphenyl-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. It involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for 2’,6’-difluorobiphenyl-4-carboxylic acid are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Difluorobiphenyl-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidized derivatives of the carboxylic acid group.
Reduction: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’,6’-Difluorobiphenyl-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2’,6’-difluorobiphenyl-4-carboxylic acid involves its interaction with molecular targets such as transthyretin (TTR). It binds to the TTR protein, stabilizing its native state and preventing the formation of amyloid fibrils. This interaction is crucial in inhibiting amyloidogenesis, which is associated with diseases like amyloidosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
2-Chloro-4-(2,6-difluorophenyl)benzoic acid
- Structure : Chlorine at position 2 of the benzoic acid ring, with a 2,6-difluorophenyl group at position 3.
- Molecular Weight : 268.64 g/mol .
- Properties: Higher molecular weight compared to non-chlorinated analogs. Discontinued commercial availability, limiting its use in current research .
- Applications : Primarily a laboratory reagent, suggesting utility in early-stage chemical synthesis.
3-Chloro-5-(2,6-difluorophenyl)benzoic acid
- Structure : Chlorine at position 3 and a 2,6-difluorophenyl group at position 4.
- Available from specialized suppliers (e.g., MolPort), indicating niche research applications .
Key Differences :
- Chlorine substitution at different positions (2 vs. 3) influences steric and electronic properties. For instance, 2-chloro derivatives may exhibit greater steric hindrance near the carboxylic acid group, impacting solubility and reactivity.
Complex Heterocyclic Derivatives
MLN8054 (4-{[9-Chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}benzoic acid)
- Structure : A benzazepine-pyrimidine hybrid with a 2,6-difluorophenyl group and a benzoic acid moiety .
- Molecular Weight : 476.862 g/mol .
- Properties :
- Applications : Clinical research focus due to its specificity in enzyme inhibition, distinguishing it from simpler benzoic acid intermediates .
Comparison with 4-(2,6-Difluorophenyl)benzoic Acid :
- MLN8054’s extended heterocyclic framework enables precise protein interactions, unlike the parent compound, which lacks such targeting moieties.
- The benzoic acid group in MLN8054 likely enhances solubility, a critical factor in drug bioavailability .
Fluorinated and Hydroxylated Analogs
4-Fluorobenzoic Acid and 3-Chloro-4-hydroxybenzoic Acid
- 4-Fluorobenzoic Acid : Simpler analog with a single fluorine substitution. Exhibits lower metabolic stability compared to di-fluorinated derivatives .
- 3-Chloro-4-hydroxybenzoic Acid : Hydroxyl group increases polarity, enhancing solubility but reducing membrane permeability .
Key Trends :
- Fluorination at the 2,6-positions (as in this compound) balances lipophilicity and metabolic resistance, making it preferable in prodrug design over mono-fluorinated analogs.
Research Implications and Gaps
- Structural Impact : Chlorine and fluorine substitutions modulate electronic and steric profiles, affecting reactivity and biological activity. For example, MLN8054’s heterocyclic extensions enable targeted kinase inhibition, a property absent in simpler analogs .
- Commercial Availability : Discontinuation of 2-chloro derivatives underscores the importance of accessible analogs for ongoing research .
Biological Activity
4-(2,6-Difluorophenyl)benzoic acid, with the molecular formula C₁₃H₈F₂O₂, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The structure of this compound features a benzoic acid core with a difluorophenyl substituent. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets. The compound's properties can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₃H₈F₂O₂ |
Molar Mass | 234.19 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Anti-inflammatory Properties
Research has indicated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. This inhibition suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
In addition to its anti-inflammatory effects, this compound has been evaluated for its antimicrobial properties. Studies have demonstrated that the compound possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxicity and Apoptosis Induction
Further investigation into the cytotoxic effects of this compound revealed its potential to induce apoptosis in cancer cell lines. In particular, studies have shown that the compound can trigger apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors. This dual action makes it a candidate for further research in cancer therapy.
Case Studies and Experimental Findings
Several case studies have explored the biological implications of this compound:
- Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and inflammatory markers in response to induced inflammation. The results indicated a dose-dependent effect, with higher doses yielding more pronounced anti-inflammatory responses.
- Antimicrobial Efficacy : In vitro assays showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound's efficacy was comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Cytotoxicity Testing : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in significant reductions in cell viability after 48 hours of exposure. Flow cytometry analysis confirmed increased apoptosis rates in treated cells.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-fluorobenzoic acid | C₇H₄ClF O₂ | Contains only one fluorine atom |
2-Chloro-4-(trifluoromethyl)benzoic acid | C₈H₄ClF₃O₂ | Contains a trifluoromethyl group |
2-Chloro-4-(2-fluorophenyl)benzoic acid | C₁₃H₈ClFO₂ | Has a single fluorine on a different phenyl ring |
The presence of two fluorine atoms in this compound distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity in interactions.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(2,6-Difluorophenyl)benzoic acid, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, to introduce the 2,6-difluorophenyl group to the benzoic acid core. Optimization includes:
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki reactions, with careful control of ligand-to-metal ratios to minimize side products .
- Temperature : Reactions are often conducted under reflux (80–120°C) to balance yield and decomposition risks .
- Purification : Use of column chromatography with gradients (e.g., hexane/EtOAc) or recrystallization from ethanol/water mixtures to isolate pure product .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton splitting from fluorine atoms) and detect impurities .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for molecular weight confirmation .
- Elemental analysis : Validate stoichiometry, especially when deuterated analogs (e.g., d₃ derivatives) are synthesized .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Answer : The compound serves as a key intermediate in designing kinase inhibitors (e.g., Aurora kinase A inhibitors like MLN8054) due to its rigid aromatic backbone and fluorine-enhanced bioavailability . It is also used to study structure-activity relationships (SAR) by modifying the fluorophenyl or carboxylic acid groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound across studies?
- Answer : Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., use authenticated cancer cell lines) and control for enzyme concentrations in kinase assays .
- Compound stability : Perform stability tests (e.g., in DMSO or PBS) to rule out degradation during storage .
- Structural analogs : Confirm regiochemistry (e.g., 2,6-difluoro vs. 3,5-difluoro isomers) via X-ray crystallography to avoid misassignment .
Q. What methodologies are effective for studying the pharmacokinetics of this compound derivatives in preclinical models?
- Answer :
- Tissue distribution : Use radiolabeled (¹⁴C) analogs or LC-MS/MS to quantify compound levels in plasma, CNS, and bone marrow .
- Metabolite profiling : Employ high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites in liver microsomes .
- Blood-brain barrier (BBB) penetration : Assess using in situ perfusion models or MDCK-MDR1 cell monolayers .
Q. How can computational tools enhance the design of this compound-based enzyme inhibitors?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., Aurora kinase A), focusing on fluorine’s role in hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic prioritization .
- MD simulations : Validate binding stability over 100-ns trajectories to identify critical ligand-protein interactions .
Q. What strategies mitigate challenges in synthesizing deuterated or isotopically labeled analogs of this compound?
- Answer :
- Deuterium incorporation : Use deuterated solvents (e.g., D₂O) or reagents (e.g., NaBD₄) during reduction steps, monitored by ²H NMR .
- Isotope labeling : Introduce ¹⁸O via acid-catalyzed exchange in H₂¹⁸O under reflux, verified by mass spectrometry .
Properties
IUPAC Name |
4-(2,6-difluorophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-2-1-3-11(15)12(10)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWIIKLXUPZDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416124 | |
Record name | 4-(2,6-difluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-79-1 | |
Record name | 4-(2,6-difluorophenyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20416124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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